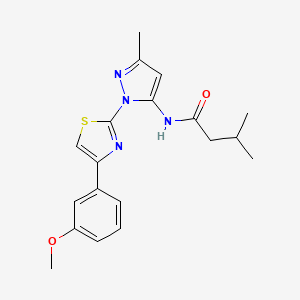

N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methylbutanamide

Description

N-(1-(4-(3-Methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methylbutanamide is a heterocyclic compound featuring a pyrazole core fused with a thiazole ring and a 3-methylbutanamide side chain. The thiazole moiety is substituted with a 3-methoxyphenyl group, which may enhance electronic stability and influence biological interactions.

Properties

IUPAC Name |

N-[2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-3-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2S/c1-12(2)8-18(24)21-17-9-13(3)22-23(17)19-20-16(11-26-19)14-6-5-7-15(10-14)25-4/h5-7,9-12H,8H2,1-4H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCANCRPDRYNZFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)CC(C)C)C2=NC(=CS2)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methylbutanamide is a complex organic compound that has garnered interest in various fields of biological research. This compound is characterized by its unique structural features, which include a thiazole ring, a pyrazole moiety, and a methoxyphenyl group. Understanding its biological activity is crucial for potential applications in pharmacology and medicinal chemistry.

Structural Overview

The compound's structure can be broken down into several key components:

- Thiazole Ring : A five-membered ring containing sulfur and nitrogen, known for its role in various biological activities.

- Pyrazole Moiety : A five-membered ring with two adjacent nitrogen atoms, often associated with anti-inflammatory and analgesic properties.

- Methoxyphenyl Group : A phenolic structure with a methoxy substitution, which can enhance lipophilicity and biological activity.

Molecular Formula and Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₄OS |

| Molecular Weight | 318.39 g/mol |

| Log P | 3.45 |

| Solubility | Soluble in DMSO and ethanol |

Antimicrobial Activity

Recent studies have indicated that compounds containing thiazole and pyrazole functionalities exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown effectiveness against Gram-positive bacteria, while pyrazole derivatives have been noted for their antifungal activities.

In vitro studies demonstrated that this compound exhibited:

- Minimum Inhibitory Concentration (MIC) values indicating effective inhibition of bacterial growth.

- Notable activity against strains such as Staphylococcus aureus and Escherichia coli.

Anticancer Properties

Research has suggested that compounds similar to this compound may possess anticancer properties.

Case Studies

-

Study on Cell Lines : The compound was tested against various cancer cell lines, including:

- MCF-7 (breast cancer)

- A549 (lung cancer)

- HeLa (cervical cancer)

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression at the G2/M phase.

Anti-inflammatory Effects

The pyrazole component of the compound is known for its anti-inflammatory effects. Experimental models have shown that it can reduce inflammation markers such as TNF-alpha and IL-6 in cellular assays.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Based Urea Derivatives ()

Compounds in this series (e.g., 11a–11o ) share a thiazole-piperazine-urea backbone. For example, 11l (N-(3-methoxyphenyl)-urea-thiazole-piperazine) exhibits a 3-methoxyphenyl substituent analogous to the target compound. Key differences include:

- Functional groups: The target compound has a 3-methylbutanamide group, whereas 11l features a urea linkage.

- Molecular weight : 11l has a molecular weight of 496.3 g/mol (ESI-MS), while the target compound’s estimated weight is ~420–450 g/mol, suggesting lower steric hindrance.

Table 1: Comparison with Thiazole-Urea Derivatives

*Estimated based on structural analogy.

Pyrimidinone Derivatives ()

Compounds 30–32 (pyrimidinone-pyrazole hybrids) differ in core structure but share amide functionalization. For example, 30 (N-(pyrimidinone-pyrazole)-3-(methylthio)benzamide) highlights:

- Core reactivity: Pyrimidinones may exhibit stronger hydrogen-bonding capacity than thiazoles due to their carbonyl groups, influencing target selectivity.

- Synthetic challenges : Yields for 30–32 are low (5–31%), likely due to steric hindrance or intermediate instability during cyclization. In contrast, thiazole-based compounds (e.g., 11l ) achieve higher yields, suggesting more efficient synthetic routes.

Table 2: Comparison with Pyrimidinone Derivatives

| Compound | Core Structure | Key Substituent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Target Compound | Thiazole-pyrazole | 3-Methylbutanamide | N/A | N/A |

| 30 () | Pyrimidinone-pyrazole | 3-(Methylthio)benzamide | 31 | >95% |

Pyrazole-Amide Derivatives ()

and describe N-(4-(thiazol-4-yl)phenyl)acetamide derivatives with pyrazole cores. For instance, 41 (N-(thiazol-4-yl-phenyl)acetamide) and N-(5-chloro-2-methoxyphenyl)-3-(trimethylpyrazol)butanamide () provide insights:

Key Structural and Functional Insights

- Electron-donating groups : The 3-methoxyphenyl group in the target compound may improve metabolic stability compared to electron-withdrawing substituents (e.g., trifluoromethyl in 11d ).

- Amide vs. urea linkages : The 3-methylbutanamide group likely enhances lipophilicity, favoring blood-brain barrier penetration over urea-based analogs.

- Synthetic feasibility: Thiazole formation (as in ) appears more efficient than pyrimidinone synthesis (), though solvent choice (e.g., DCM vs. THF) and catalysts (e.g., BTFFH) critically impact yields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.